2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)acetamide
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Description
2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C20H21N3O5 and its molecular weight is 383.404. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
The compound 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-(furan-2-yl)-1-phenyl-1H-pyrazol-5-yl) acetamide has been synthesized and its structure was characterized by H-1-NMR, C-13-NMR, HRMS, and single-crystal X-ray diffraction. The crystal belongs to the monoclinic system, displaying intramolecular hydrogen bond, intermolecular weak interactions, and weak pi-pi interactions, leading to one-dimensional tapes. Bioassay results indicated moderate herbicidal and fungicidal activities, demonstrating its potential in agricultural applications (Hu Jingqian et al., 2016).
Chemical Reactions and Derivatives
Further exploration into the chemical reactivity of related compounds underlines the diversity of chemical transformations that can be applied to the base structure. For example, the Claisen—Eschenmoser reaction with 5(7)-substituted 2-(hydroxymethyl)benzofurans yields N,N-dimethyl-2-(2-methylbenzofuran-3-yl)acetamides, showcasing a method for functionalizing benzofuran cores which could be applicable to the synthesis of derivatives of the compound for various scientific applications (T. I. Mukhanova et al., 2007).
Biological Activity
A study on the synthesis, antimicrobial evaluation, and hemolytic activity of 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives, which are closely related to the target compound, has shown significant antimicrobial activities against selected microbial species. This highlights the potential for the development of new antimicrobial agents based on the chemical framework of the target compound (Samreen Gul et al., 2017).
Polymer and Material Science Applications
In the realm of polymer and material science, new aromatic polyamides containing 1,3,4-oxadiazole or benzonitrile units in the main chain and 5-(4-acetoxybenzamido) groups in the side chain have been synthesized. These polymers exhibit good thermal stability, solubility in certain solvents, and can be cast into thin flexible films, suggesting that derivatives of the target compound could find applications in the development of new materials with specific thermal and mechanical properties (I. Sava et al., 2003).
Properties
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5/c1-11-8-14(12(2)26-11)18-22-23-19(27-18)21-16(24)10-25-15-7-5-6-13-9-20(3,4)28-17(13)15/h5-8H,9-10H2,1-4H3,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOYCQJGPLFJOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C2=NN=C(O2)NC(=O)COC3=CC=CC4=C3OC(C4)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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